molecular formula C16H11F3N2OS B2593921 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392238-68-5

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2593921
CAS No.: 392238-68-5
M. Wt: 336.33
InChI Key: NCOCAPPASDHKCS-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a cyclopenta[b]thiophene core substituted with a cyano group at the 3-position and a 3-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopenta[b]thiophene scaffold contributes to π-π stacking interactions with biological targets such as tyrosine kinases .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)10-4-1-3-9(7-10)14(22)21-15-12(8-20)11-5-2-6-13(11)23-15/h1,3-4,7H,2,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOCAPPASDHKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate compound with benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can be used to modify the cyano or trifluoromethyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Mechanistic Insights

  • Tyrosine Kinase Inhibition : Compounds 24 and 25 () exhibit IC₅₀ values <40 nM against MCF7 cells by mimicking ATP-binding site interactions, a mechanism shared with clinical tyrosine kinase inhibitors like gefitinib . The target compound’s trifluoromethyl group may enhance binding affinity due to hydrophobic interactions.
  • Computational Docking : The 2-chloro-diethylsulfamoyl analog () demonstrated strong binding to MurF protein (-9.2 kcal/mol), suggesting utility in antibacterial drug development .

Physicochemical Properties

  • 3,4,5-Trimethoxy analog (): Higher boiling point (491.8°C) and density (1.34 g/cm³) compared to the target compound, likely due to increased methoxy group polarity and molecular weight .
  • 2-Fluoro analog (): Lower molecular weight (286.32 g/mol) and simpler structure may favor better bioavailability .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound's molecular formula is C18H18F3N2OSC_{18}H_{18}F_3N_2OS, with a molecular weight of approximately 394.47 g/mol. It features a cyclopentathiophene ring fused with a cyano group and a trifluoromethylbenzamide moiety, contributing to its lipophilicity and potential interaction with biological targets.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC18H18F3N2OS
Molecular Weight394.47 g/mol
LogP4.2414
Polar Surface Area40.467 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antitumor Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, derivatives containing thiophene rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Mechanism

A study investigated the effect of related thiophene derivatives on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth by inducing apoptosis via the mitochondrial pathway, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary screening against various bacterial strains has shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by targeting bacterial cell wall synthesis and disrupting membrane integrity.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.

Research Findings

In vitro assays revealed that this compound exhibited significant inhibition of COX enzymes at concentrations as low as 10 µM, suggesting its potential utility in anti-inflammatory therapies .

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